Chlorguanide-d4 Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

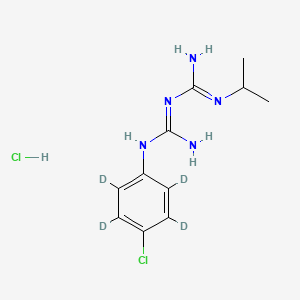

Chlorguanide-d4 Hydrochloride is a stable isotope-labeled compound, primarily used in scientific researchThe molecular formula of this compound is C11H13D4Cl2N5, and it has a molecular weight of 294.22 .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Chlorguanide-d4 Hydrochloride involves the incorporation of deuterium atoms into the chlorguanide molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling .

化学反应分析

Types of Reactions: Chlorguanide-d4 Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it back to its parent amine form.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Parent amine form.

Substitution: Various substituted derivatives depending on the nucleophile used

科学研究应用

Therapeutic Applications

Chlorguanide-d4 hydrochloride has been investigated for several therapeutic applications:

- Antimalarial Treatment : It is primarily used in combination with other antimalarial drugs to enhance efficacy and reduce resistance development. The combination therapy approach allows for a synergistic effect against various strains of Plasmodium, making it a valuable component in malaria treatment regimens .

- Potential in Cancer Therapy : Recent studies have explored the use of this compound in cancer therapies due to its ability to inhibit multiple signaling pathways involved in tumor growth. By utilizing combination therapies that include this compound, researchers aim to improve treatment outcomes for malignancies resistant to conventional therapies .

Case Study: Combination Therapy in Malaria

A study demonstrated that combining this compound with artemisinin derivatives significantly increased the efficacy of treatment against multidrug-resistant strains of Plasmodium falciparum. The results indicated a marked reduction in parasite load and improved patient outcomes compared to monotherapy .

Case Study: Anticancer Properties

In vitro studies have shown that this compound can enhance the cytotoxic effects of standard chemotherapeutic agents on cancer cell lines. By inhibiting DHFR-TS, it may sensitize cancer cells to other drugs, providing a promising avenue for developing more effective cancer treatment protocols .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Antimalarial Treatment | Used in combination with other drugs | Enhanced efficacy against resistant strains |

| Cancer Therapy | Potential use as a sensitizer in chemotherapy | Increased cytotoxicity observed in studies |

| Drug Development | Investigated for combinatorial therapies | Synergistic effects noted in multiple pathways |

作用机制

Chlorguanide-d4 Hydrochloride, like its parent compound chlorguanide, exerts its effects by inhibiting the enzyme dihydrofolate reductase. This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids. By inhibiting this enzyme, this compound disrupts the replication of the malaria parasite, Plasmodium falciparum .

相似化合物的比较

Chlorguanide (Proguanil): The parent compound, used as an antimalarial drug.

Cycloguanil: The active metabolite of chlorguanide, which also inhibits dihydrofolate reductase.

Chloroguanide: Another derivative with similar antimalarial properties

Uniqueness: Chlorguanide-d4 Hydrochloride is unique due to its isotopic labeling, which makes it particularly useful in research applications where tracing and quantification of the compound are required. This isotopic labeling does not significantly alter the chemical properties of the compound, allowing it to be used as a direct analog of chlorguanide in various studies .

生物活性

Chlorguanide-d4 hydrochloride, a deuterated form of chlorguanide, is primarily recognized for its role as an antimalarial agent. This compound is a prodrug that, upon metabolism, yields cycloguanil, the active metabolite responsible for its biological activity. The following sections detail the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

This compound operates as a prodrug that is metabolized in the liver to cycloguanil. Cycloguanil acts as a dihydrofolate reductase (DHFR) inhibitor , specifically targeting the DHFR enzyme in malaria parasites. This inhibition disrupts the folic acid cycle, essential for DNA synthesis and cellular replication in parasites. By preventing the conversion of dihydrofolate to tetrahydrofolate, cycloguanil effectively stunts the growth and reproduction of Plasmodium species, particularly Plasmodium falciparum .

Pharmacokinetics

- Absorption : this compound is administered orally and exhibits variable absorption rates.

- Metabolism : The compound undergoes hepatic metabolism primarily through the CYP2C19 pathway to produce cycloguanil .

- Elimination Half-Life : The elimination half-life ranges from 12 to 21 hours, allowing for sustained therapeutic effects .

- Protein Binding : Approximately 75% of the drug binds to plasma proteins, influencing its distribution and efficacy .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

| Parameter | This compound | Cycloguanil |

|---|---|---|

| IC50 (in vitro) | 2.4 - 19 μM | 0.5 - 2.5 nM |

| Metabolite Activity | Weak antimalarial activity | Strong DHFR inhibition |

| Administration Route | Oral | Oral |

| Protein Binding | ~75% | ~75% |

| Half-Life | 12 - 21 hours | 12 - 21 hours |

Case Studies and Research Findings

-

Efficacy Against Malaria :

A study evaluating the efficacy of this compound indicated that it significantly reduced parasitemia levels in Plasmodium falciparum-infected mice models. Doses ranging from 250 mg/kg to 1000 mg/kg demonstrated a dose-dependent response in decreasing parasitemia and prolonging survival times . -

Combination Therapy :

Research has shown that the combination of chlorguanide (proguanil) with atovaquone exhibits synergistic effects against malaria. This combination enhances the overall effectiveness by targeting different stages of the parasite's life cycle . The specific interaction between these two compounds was found to improve treatment outcomes in both clinical and preclinical settings. -

Safety Profile :

Clinical assessments have reported a favorable safety profile for this compound when used at therapeutic doses. However, adverse effects such as gastrointestinal disturbances may occur in some patients .

属性

IUPAC Name |

(1E)-1-[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H/i3D,4D,5D,6D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARMGXPVOFNNNG-HGSONKNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N/C(=N/C(=NC(C)C)N)/N)[2H])[2H])Cl)[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。